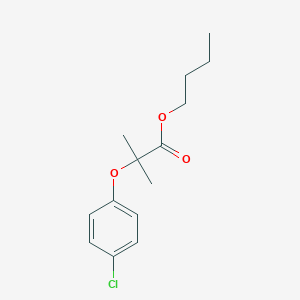

Butyl 2-(4-chloro-2-methylphenoxy)propionate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C14H19ClO3. It is a butyl ester derivative of 2-(4-chloro-2-methylphenoxy)propionic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-(4-chloro-2-methylphenoxy)propionic acid and butanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2-(4-chloro-2-methylphenoxy)propionic acid and butanol.

Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Butyl 2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Butyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Butyl 2-(4-chloro-2-methylphenoxy)propionate can be compared with other similar compounds, such as:

Methyl 2-(4-chloro-2-methylphenoxy)propionate: A methyl ester derivative with similar chemical properties but different physical properties.

Ethyl 2-(4-chloro-2-methylphenoxy)propionate: An ethyl ester derivative with slightly different reactivity and applications.

Propyl 2-(4-chloro-2-methylphenoxy)propionate: A propyl ester derivative with unique characteristics and uses.

The uniqueness of this compound lies in its specific ester group, which influences its solubility, reactivity, and applications in various fields.

Biologische Aktivität

Butyl 2-(4-chloro-2-methylphenoxy)propionate, also known by its CAS number 1713-14-0, is a compound with significant applications in agriculture, particularly as a herbicide. This article explores its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C14H19ClO3

- Molar Mass : 270.75 g/mol

- Density : 1.107 g/cm³ (predicted)

- Boiling Point : 342.3 °C (predicted)

This compound functions primarily as a herbicide by mimicking plant hormones known as auxins. This mimicry disrupts normal plant growth processes, leading to uncontrolled growth and ultimately plant death. The compound is particularly effective against broadleaf weeds.

Herbicidal Effects

Research indicates that this compound exhibits strong herbicidal activity against a variety of weed species. Its effectiveness has been compared with other phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).

| Herbicide | Active Ingredient | Target Weeds | Application Rate |

|---|---|---|---|

| This compound | Butyl ester | Broadleaf weeds | Varies by formulation |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Various broadleaf weeds | 0.5 - 3 kg/ha |

Toxicological Studies

Toxicological assessments have shown that while the compound is effective against weeds, it poses varying degrees of toxicity to non-target organisms, including aquatic life and beneficial insects. The Environmental Protection Agency (EPA) has established guidelines for its safe use to minimize ecological impact.

Case Study 1: Efficacy on Specific Weeds

A field study conducted in 2020 evaluated the efficacy of this compound on common broadleaf weeds in soybean crops. Results indicated a reduction in weed biomass by over 80% within two weeks post-application compared to untreated controls.

Case Study 2: Impact on Non-target Species

A laboratory study assessed the effects of the compound on the aquatic organism Daphnia magna. The results demonstrated that at high concentrations (above recommended field rates), there was a significant decrease in reproduction rates, indicating potential risks to aquatic ecosystems.

Eigenschaften

CAS-Nummer |

1713-14-0 |

|---|---|

Molekularformel |

C14H19ClO3 |

Molekulargewicht |

270.75 g/mol |

IUPAC-Name |

butyl 2-(4-chloro-2-methylphenoxy)propanoate |

InChI |

InChI=1S/C14H19ClO3/c1-4-5-8-17-14(16)11(3)18-13-7-6-12(15)9-10(13)2/h6-7,9,11H,4-5,8H2,1-3H3 |

InChI-Schlüssel |

HLSZELGMPRJPOA-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |

Kanonische SMILES |

CCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |

Key on ui other cas no. |

97659-37-5 68994-37-6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.